molecular formula C14H15NO4 B2897777 Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate CAS No. 384820-98-8

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate

Cat. No.: B2897777
CAS No.: 384820-98-8
M. Wt: 261.277
InChI Key: BFULUEVUXMEGLN-UHFFFAOYSA-N
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Description

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H15NO4. This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydroxy, methoxy, and methyl groups, as well as an ethyl ester functional group. It is primarily used in research settings due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common method includes the reaction of 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and esterification reactions would apply if scaled-up production were required.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-Hydroxy-6-methylquinoline-3-carboxylate
  • Ethyl 4-Hydroxy-8-methylquinoline-3-carboxylate
  • Ethyl 4-Hydroxy-6-methoxyquinoline-3-carboxylate

Uniqueness

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 6-methoxy-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)11-7-15-12-8(2)5-9(18-3)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFULUEVUXMEGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methoxy-2-methylaniline (3.0 g) and diethyl ethoxymethylenemalonate (5.7 g) were reacted in the same manner as in Experimental Example 1 to obtain 3-ethoxycarbonyl-6-methoxy-8-methyl-4(1H)-quinolone (3.4 g). The compound (2.0 g) was subjected to hydrolysis and decarboxylation in the same manner as in Experimental Example 2 to obtain 6-methoxy-8-methyl-4(1H)-quinolone (compound 20, 0.7 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One

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